molecular formula C9H13NO B062931 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one CAS No. 161546-33-4

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one

Cat. No. B062931
M. Wt: 151.21 g/mol
InChI Key: FACGKGXYPOEHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories, but it was never marketed as a pharmaceutical drug. Instead, it has been sold as a designer drug on the black market and has been associated with numerous overdose deaths.

Mechanism Of Action

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one acts as a full agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one are similar to those of other opioids. It produces a range of effects, including pain relief, sedation, euphoria, and respiratory depression. However, 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been found to be more potent than morphine and other traditional opioids, which increases the risk of overdose and death.

Advantages And Limitations For Lab Experiments

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying opioid receptor signaling pathways. However, its high potency and potential for abuse and overdose also make it a dangerous substance to work with in the lab.

Future Directions

There are several potential future directions for research on 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one and related compounds. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor with greater selectivity and fewer side effects than traditional opioids. Another area of interest is the study of the delta-opioid receptor and its potential role in pain modulation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, as well as its potential for abuse and overdose.

Synthesis Methods

The synthesis of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one involves the condensation of 3,4-dichloroaniline with 2,6-dimethylmorpholine to form the intermediate 3,4-dichloro-N-(2,6-dimethylmorpholino)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide and a phase transfer catalyst to form 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one.

Scientific Research Applications

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. It has been found to be a potent agonist of the mu-opioid receptor, which is the primary target of most opioid drugs. Studies have also shown that 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.

properties

CAS RN

161546-33-4

Product Name

1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-methyl-4-azatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C9H13NO/c1-10-8-4-5-2-6(8)7(3-5)9(10)11/h5-8H,2-4H2,1H3

InChI Key

FACGKGXYPOEHLK-UHFFFAOYSA-N

SMILES

CN1C2CC3CC2C(C3)C1=O

Canonical SMILES

CN1C2CC3CC2C(C3)C1=O

synonyms

3,5-Methanocyclopenta[b]pyrrol-2(1H)-one,hexahydro-1-methyl-(9CI)

Origin of Product

United States

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